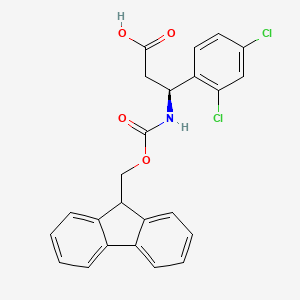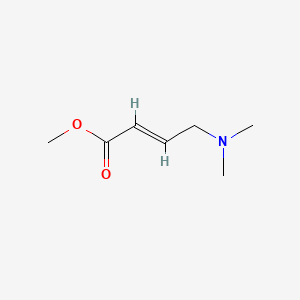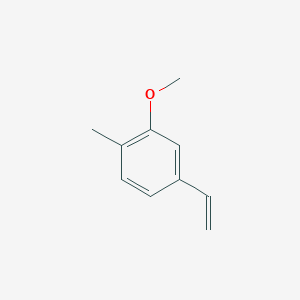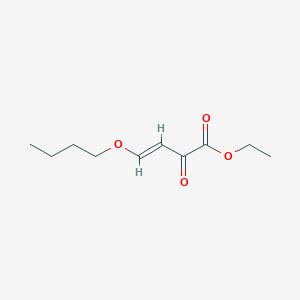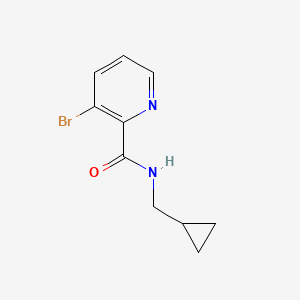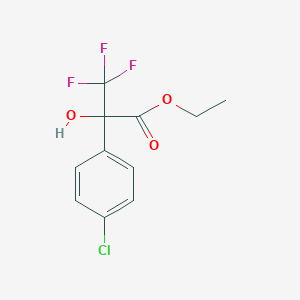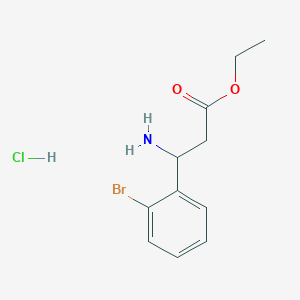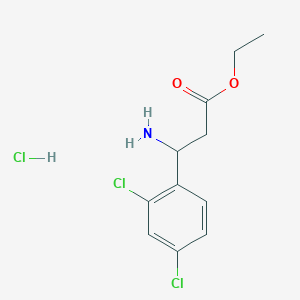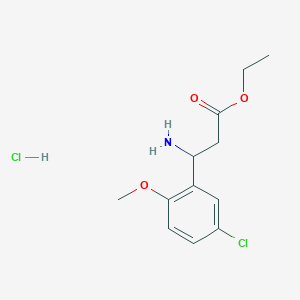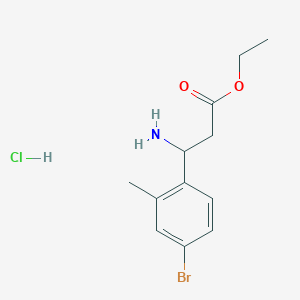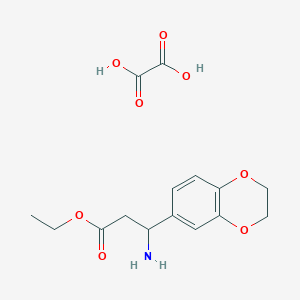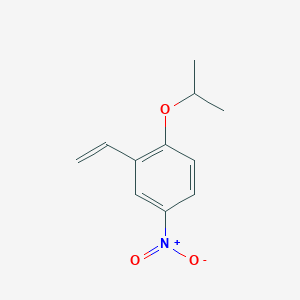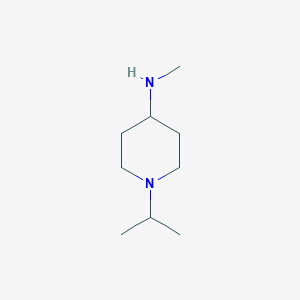
6-(3-(Trifluoromethyl)phenyl)picolinaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde consists of a picolinaldehyde group attached to a trifluoromethylphenyl group. The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chiral Catalysts and Enantioselective Reactions
Chiral CNN Pincer Palladium(II) complexes with 2-Aryl-6-(oxazolinyl)pyridine ligands derived from 6-bromo-2-picolinaldehyde were synthesized and used in enantioselective allylation of isatins and Suzuki–Miyaura coupling reactions. These catalysts were shown to facilitate reactions with high yields and enantioselectivities, demonstrating their utility in asymmetric synthesis (Wang et al., 2014).
Molecular Recognition and Sensing
A metal-templated assembly involving 2-picolinaldehyde demonstrated potential in molecular recognition and sensing. The study highlighted the reversible covalent association between di-(2-picolyl)amine and aldehydes, showcasing the assembly's utility in creating complex structures for sensing applications (You et al., 2011).
Catalysis and Dynamic Kinetic Resolution
Metal complexes of picolinaldehyde were identified as cost-effective and environmentally benign catalysts for the racemization of amino acids. These complexes demonstrated significant activity across various amino acid esters, showing promise in chemoenzymatic dynamic kinetic resolutions for producing amino acids with high yields and enantioselectivities (Felten et al., 2010).
Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes incorporating picolinate and trifluoromethylated-triazole ligands, synthesized from 2',4″-difluororphenyl-3-methylpyridine with trifluoromethyl carbonyl, demonstrated applications in OLEDs. These complexes were characterized for their high photoluminescence quantum yields, contributing to the development of phosphorescent OLEDs with deep-blue emissions and high external quantum efficiencies (Lee et al., 2013).
Synthesis of Polyimides
The synthesis of novel polyimides from 1-(3', 5'-bis(trifluoromethyl)benzene) pyromelliticdianhydride, prepared through Suzuki cross-coupling reactions, highlights the compound's utility in creating materials with desirable properties such as high thermal stability and low dielectric constants. These materials are significant for applications in electronics and aerospace industries (Myung et al., 2004).
Safety and Hazards
While specific safety and hazard information for 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions for 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde are not specified in the search results. Given its availability from chemical suppliers , it’s likely that this compound will continue to be used in various chemical reactions and potentially in the development of new materials or pharmaceuticals.
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-4-1-3-9(7-10)12-6-2-5-11(8-18)17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFYLBCLLEBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

